molecular formula C7H14FNO2 B137050 (2R,3R)-2-amino-3-fluoroheptanoic acid CAS No. 149560-60-1

(2R,3R)-2-amino-3-fluoroheptanoic acid

Cat. No. B137050
M. Wt: 163.19 g/mol
InChI Key: PNQMPJSBZXUFMS-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-2-amino-3-fluoroheptanoic acid is a fluorinated amino acid that has gained significant attention in the scientific community due to its unique properties. This amino acid is structurally similar to other amino acids, but the presence of fluorine in its structure makes it distinct.

Mechanism Of Action

The mechanism of action of ((2R,3R)-2-amino-3-fluoroheptanoic acid)-2-amino-3-fluoroheptanoic acid is not fully understood, but it is believed to interact with the active site of enzymes and receptors through hydrogen bonding and electrostatic interactions. The presence of fluorine in its structure alters the electronic properties of the amino acid, which may influence the binding affinity and specificity of the target.

Biochemical And Physiological Effects

Studies have shown that ((2R,3R)-2-amino-3-fluoroheptanoic acid)-2-amino-3-fluoroheptanoic acid can affect the biochemical and physiological properties of peptides and proteins. It can enhance their stability, solubility, and resistance to proteolysis. It can also improve their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Advantages And Limitations For Lab Experiments

The advantages of using ((2R,3R)-2-amino-3-fluoroheptanoic acid)-2-amino-3-fluoroheptanoic acid in lab experiments include its ability to enhance the potency and selectivity of peptides and proteins, its ease of incorporation into peptides and proteins, and its compatibility with standard peptide synthesis techniques. However, the limitations of using this amino acid include its cost, limited commercial availability, and potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on ((2R,3R)-2-amino-3-fluoroheptanoic acid)-2-amino-3-fluoroheptanoic acid. One of the areas of interest is the development of new synthetic methods to access this amino acid and its derivatives. Another area of interest is the exploration of its potential applications in different fields, such as materials science and biotechnology. Furthermore, the investigation of its mechanism of action and its interaction with enzymes and receptors can provide insights into the design of new drugs and therapeutic agents.
Conclusion:
In summary, ((2R,3R)-2-amino-3-fluoroheptanoic acid)-2-amino-3-fluoroheptanoic acid is a unique fluorinated amino acid that has gained significant attention in the scientific community. Its ability to enhance the potency and selectivity of peptides and proteins makes it an attractive tool in medicinal chemistry and drug discovery. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of ((2R,3R)-2-amino-3-fluoroheptanoic acid)-2-amino-3-fluoroheptanoic acid have been discussed in this paper.

Synthesis Methods

The synthesis of ((2R,3R)-2-amino-3-fluoroheptanoic acid)-2-amino-3-fluoroheptanoic acid involves the reaction of 3-fluoro-2-methylpropene with L-alanine. The reaction proceeds through a Michael addition reaction, followed by hydrogenation and deprotection to yield the final product. This synthesis method has been optimized to achieve high yields and purity of the product.

Scientific Research Applications

((2R,3R)-2-amino-3-fluoroheptanoic acid)-2-amino-3-fluoroheptanoic acid has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This amino acid can be incorporated into peptides and proteins to modulate their properties, such as stability, conformation, and binding affinity. It has been shown to enhance the bioactivity of peptides and proteins, making them more potent and selective.

properties

CAS RN

149560-60-1

Product Name

(2R,3R)-2-amino-3-fluoroheptanoic acid

Molecular Formula

C7H14FNO2

Molecular Weight

163.19 g/mol

IUPAC Name

(2R,3R)-2-amino-3-fluoroheptanoic acid

InChI

InChI=1S/C7H14FNO2/c1-2-3-4-5(8)6(9)7(10)11/h5-6H,2-4,9H2,1H3,(H,10,11)/t5-,6+/m1/s1

InChI Key

PNQMPJSBZXUFMS-RITPCOANSA-N

Isomeric SMILES

CCCC[C@H]([C@@H](C(=O)O)N)F

SMILES

CCCCC(C(C(=O)O)N)F

Canonical SMILES

CCCCC(C(C(=O)O)N)F

synonyms

Heptanoic acid, 2-amino-3-fluoro-, [R-(R*,R*)]- (9CI)

Origin of Product

United States

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